

Trisulfo-Cy3-Alkyne: A Technical Guide for Advanced Research Applications

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Compound of Interest

Compound Name: *Trisulfo-Cy3-Alkyne*

Cat. No.: *B15553847*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features, benefits, and applications of **Trisulfo-Cy3-Alkyne**, a water-soluble fluorescent probe designed for precise and efficient biomolecular labeling. This document provides detailed methodologies for key experiments and summarizes its quantitative properties to facilitate its integration into sophisticated research workflows.

Core Features and Benefits

Trisulfo-Cy3-Alkyne is a highly versatile tool for researchers, offering a unique combination of properties that make it ideal for a range of applications in cell biology, molecular biology, and drug discovery. At its core, it is a bright and photostable cyanine dye functionalized with an alkyne group.^{[1][2][3]} This alkyne moiety enables the covalent attachment of the dye to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".^{[1][3][4]}

The key benefits of **Trisulfo-Cy3-Alkyne** include:

- **High Water Solubility:** The trisulfonate groups confer excellent water solubility, simplifying experimental procedures and ensuring compatibility with biological systems.^{[1][2][3]}
- **Bright and Photostable Fluorescence:** As a Cy3 derivative, it exhibits strong fluorescence emission and enhanced resistance to photobleaching, enabling sensitive detection and robust performance in demanding imaging applications.^{[1][3]}

- **Bioorthogonal Reactivity:** The alkyne group's reactivity is highly specific towards azides, minimizing off-target labeling and ensuring that the probe does not interfere with native biological processes.[\[5\]](#)
- **Versatility in Labeling:** It can be used to label a wide array of azide-modified biomolecules, including proteins, nucleic acids, and lipids, both in vitro and in living cells.[\[6\]](#)

Quantitative Data

The photophysical properties of cyanine dyes are crucial for their application in fluorescence-based assays. The following table summarizes the key quantitative data for a closely related and structurally similar compound, sulfo-Cy3-Alkyne, which serves as a reliable proxy for the performance of **Trisulfo-Cy3-Alkyne**.

Property	Value
Excitation Maximum (λ_{ex})	~555 nm
Emission Maximum (λ_{em})	~570 nm
Molar Extinction Coefficient (ϵ)	~150,000 $\text{cm}^{-1}\text{M}^{-1}$
Fluorescence Quantum Yield (Φ)	~0.31
Recommended Laser Lines	532 nm, 555 nm, 561 nm

Data sourced from commercially available sulfo-Cy3-Alkyne specifications, which are expected to be comparable to the trisulfonated version.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol describes the general steps for labeling an azide-modified protein with **Trisulfo-Cy3-Alkyne**.

Materials:

- Azide-modified protein
- **Trisulfo-Cy3-Alkyne**
- Copper(II) sulfate (CuSO_4)
- Reducing agent (e.g., sodium ascorbate)
- Copper chelator/ligand (e.g., TBTA or THPTA)
- Reaction buffer (e.g., phosphate-buffered saline, PBS)
- DMSO (for preparing stock solutions)

Procedure:

- Prepare Stock Solutions:
 - Dissolve **Trisulfo-Cy3-Alkyne** in DMSO to a concentration of 10 mM.
 - Prepare a 50 mM stock solution of CuSO_4 in water.
 - Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
 - Prepare a 50 mM stock solution of TBTA or THPTA in DMSO/water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-10 mg/mL) in the reaction buffer.
 - Add **Trisulfo-Cy3-Alkyne** from the stock solution to achieve a final concentration of 100-500 μM .
 - Add the copper chelator to a final concentration of 1 mM.
 - Add CuSO_4 to a final concentration of 0.5 mM.
- Initiate the Reaction:

- Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.
- Gently mix the components and incubate at room temperature for 1-2 hours, protected from light.
- Purification:
 - Remove the unreacted dye and catalyst components by methods such as gel filtration, dialysis, or spin chromatography.

Metabolic Labeling and Visualization of Prenylated Proteins

This protocol outlines the workflow for metabolically incorporating an alkyne-modified isoprenoid analog into cellular proteins and their subsequent visualization using **Trisulfo-Cy3-Alkyne**. This is particularly useful for studying the "prenylome," including small GTPases involved in signal transduction.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Cell line of interest
- Cell culture medium and supplements
- Alkyne-modified isoprenoid analog (e.g., a farnesyl or geranylgeranyl pyrophosphate analog with a terminal alkyne)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Click chemistry reagents (as in Protocol 3.1)
- Fluorescence microscope

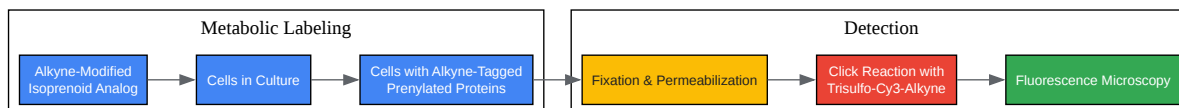
Procedure:

- Metabolic Labeling:

- Culture cells to the desired confluency.
- Incubate the cells with the alkyne-modified isoprenoid analog in the culture medium for 24-48 hours. The optimal concentration of the analog should be determined empirically.^[1]
- Cell Fixation and Permeabilization:
 - Wash the cells with PBS.
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash the cells with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Click Reaction:
 - Prepare the click reaction cocktail containing **Trisulfo-Cy3-Alkyne**, CuSO₄, a copper chelator, and a reducing agent in PBS.
 - Incubate the fixed and permeabilized cells with the click reaction cocktail for 1 hour at room temperature, protected from light.
- Washing and Imaging:
 - Wash the cells extensively with PBS.
 - Mount the coverslips on microscope slides with an appropriate mounting medium.
 - Visualize the fluorescently labeled proteins using a fluorescence microscope with appropriate filters for Cy3.

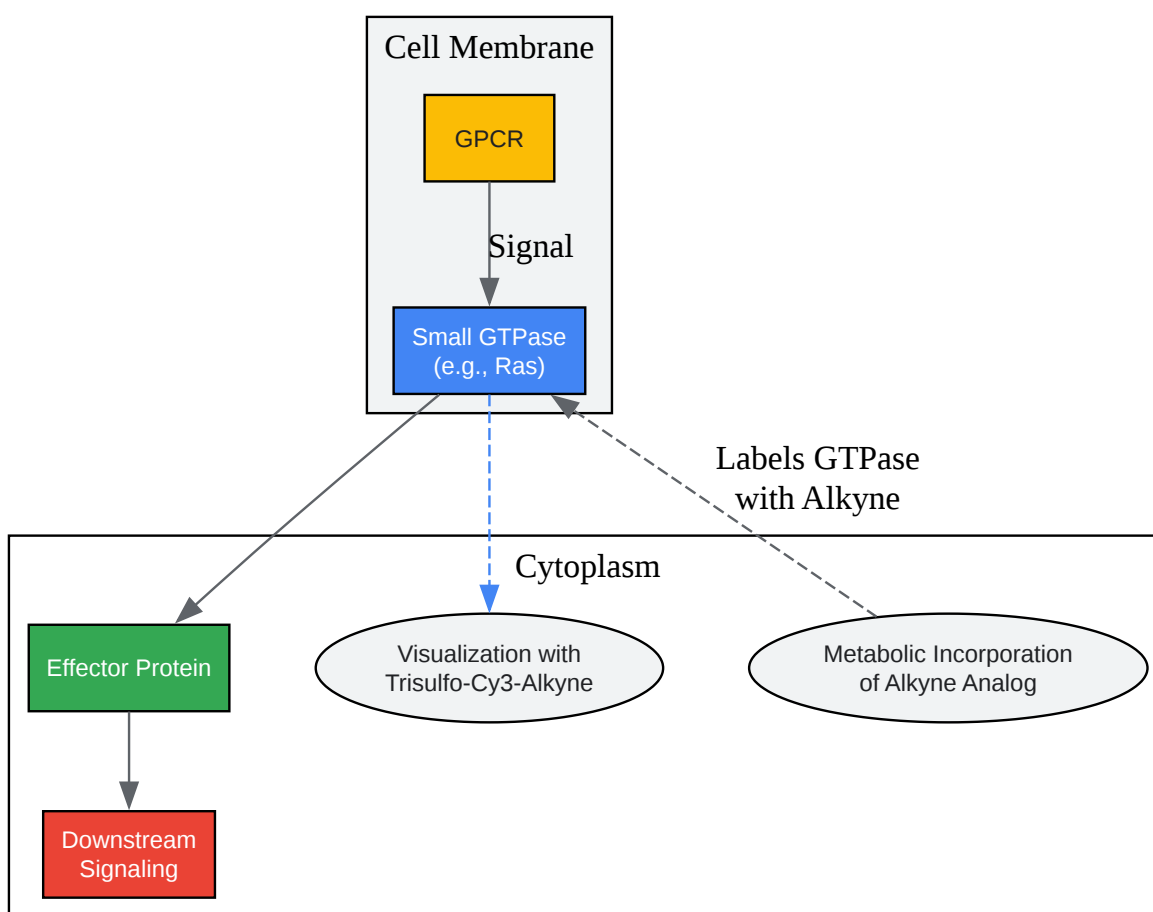
Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the use of **Trisulfo-Cy3-Alkyne**.



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Caption: Experimental workflow for metabolic labeling and visualization.



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Caption: Visualization of a prenylated signaling protein.

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